molecular formula C11H9N3O4 B413973 N-(4-methyl-2-pyridinyl)-5-nitro-2-furancarboxamide

N-(4-methyl-2-pyridinyl)-5-nitro-2-furancarboxamide

Cat. No. B413973
M. Wt: 247.21g/mol
InChI Key: NNBAZVUVMQINHE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-methyl-2-pyridinyl)-5-nitro-2-furancarboxamide is a member of furans and a C-nitro compound.

Scientific Research Applications

Synthesis and Organic Chemistry Applications

  • N-(4-methyl-2-pyridinyl)-5-nitro-2-furancarboxamide and related compounds are used as intermediates in pharmaceutical synthesis and the production of organic materials. A novel method for synthesizing such compounds involves an ecologically and economically friendly process without the need for chromatography column separation, making it more efficient and sustainable (Wang, 2021).

  • The compound is involved in the synthesis of 2-azetidinones, which are explored for antidepressant and nootropic activities. This highlights its role in the development of potential CNS active agents for therapeutic use (Thomas, Nanda, Kothapalli, & Hamane, 2016).

In Medical Research and Drug Design

  • It serves as a precursor for drug design against chronic myeloid leukemia (CML), demonstrating its potential in targeted therapy for specific cancers. Research on its molecular structure and interactions has shown promise in this area (Moreno-Fuquen, Arango-Daraviña, & Kennedy, 2021).

  • Research on similar compounds shows their application in imaging cancer tyrosine kinase, indicating their role in diagnostic procedures and possibly in targeted therapy (Ji‐Quan Wang, Miller, Sledge, & Zheng, 2005).

In Material Science

  • The compound's derivatives are used in the synthesis of new polymers with potential applications in materials science. These polymers show solubility in various organic solvents and are characterized by their thermal stability, suggesting their utility in industrial applications (Faghihi, Absalar, & Hajibeygi, 2010).

In Anticancer Research

  • Derivatives of this compound have been synthesized and evaluated for their anticancer activity. The research focuses on identifying potent compounds against different human cancer cell lines, underlining its potential in developing new cancer treatments (Hadiyal, Parmar, Kalavadiya, Lalpara, & Joshi, 2020).

properties

Product Name

N-(4-methyl-2-pyridinyl)-5-nitro-2-furancarboxamide

Molecular Formula

C11H9N3O4

Molecular Weight

247.21g/mol

IUPAC Name

N-(4-methylpyridin-2-yl)-5-nitrofuran-2-carboxamide

InChI

InChI=1S/C11H9N3O4/c1-7-4-5-12-9(6-7)13-11(15)8-2-3-10(18-8)14(16)17/h2-6H,1H3,(H,12,13,15)

InChI Key

NNBAZVUVMQINHE-UHFFFAOYSA-N

SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Canonical SMILES

CC1=CC(=NC=C1)NC(=O)C2=CC=C(O2)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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